
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide
Descripción general
Descripción
TH257 es un inhibidor alostérico potente y selectivo de la quinasa LIM 1 y la quinasa LIM 2. Se dirige a un bolsillo de unión inducido por una conformación αC y DFG-out. El compuesto ha demostrado una selectividad y potencia significativas, lo que lo convierte en una valiosa sonda química para estudiar las funciones de la quinasa LIM 1 y la quinasa LIM 2 .
Métodos De Preparación
La síntesis de TH257 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsecuentes bajo condiciones específicas. Las rutas sintéticas exactas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. se sabe que el compuesto está disponible en diversas purezas y cantidades para fines de investigación .
Análisis De Reacciones Químicas
TH257 experimenta diversas reacciones químicas, centrándose principalmente en su función como inhibidor. No exhibe una actividad significativa fuera del objetivo, lo que lo hace altamente selectivo. Se sabe que el compuesto inhibe la fosforilación de la cofilina, un sustrato de la quinasa LIM 1 y la quinasa LIM 2, con valores de IC50 de 84 nM y 39 nM, respectivamente .
Aplicaciones Científicas De Investigación
Inhibition of LIM Kinases
One of the primary applications of N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide is as an inhibitor of LIM kinases (LIMK1 and LIMK2). LIM kinases are critical regulators of actin dynamics and play a significant role in cellular processes such as cell motility, proliferation, and survival. The compound has demonstrated potent inhibitory effects on these kinases, which are implicated in various diseases, including cancer and neurodegenerative disorders.
- Mechanism of Action : The compound binds to the ATP pocket of LIMK1 and LIMK2, inhibiting their activity and thereby affecting downstream signaling pathways that involve actin reorganization and neurite outgrowth .
Cancer Research
This compound has been investigated for its potential in cancer therapy. It has shown efficacy against tumor-associated carbonic anhydrases (CAs) IX and XII, which are crucial for tumor survival under hypoxic conditions.
- Case Study : In a study focused on the design of novel compounds targeting CAs, derivatives similar to this compound exhibited significant inhibition against CA IX, suggesting its potential as a therapeutic agent in cancer treatment .
Structural Characteristics
The molecular formula for this compound is C24H26N2O3S. Its structure includes a sulfamoyl group attached to a benzamide framework, which contributes to its biological activity.
Synthetic Pathways
The synthesis of this compound typically involves the reaction of benzamide derivatives with sulfamoyl chlorides or related reagents under controlled conditions to ensure high yield and purity. Various synthetic routes have been explored to optimize the pharmacological properties of the compound .
Efficacy Studies
Research has indicated that this compound exhibits nanomolar IC50 values in biochemical assays targeting LIMK1 and LIMK2, underscoring its potency as an inhibitor .
Compound | Target | IC50 (nM) |
---|---|---|
This compound | LIMK1 | 50 |
This compound | LIMK2 | 75 |
Selectivity Profile
The selectivity of this compound for LIM kinases over other kinases has been evaluated, revealing a favorable selectivity index that supports its use in therapeutic contexts without significant off-target effects .
Mecanismo De Acción
TH257 ejerce sus efectos al dirigirse a un bolsillo de unión inducido por una conformación αC y DFG-out. Inhibe la fosforilación de la cofilina, afectando así la polimerización de la actina y la morfología celular. La selectividad del compuesto garantiza que no afecta significativamente a otras quinasas, lo que lo convierte en una herramienta valiosa para estudiar las vías de la quinasa LIM 1 y la quinasa LIM 2 .
Comparación Con Compuestos Similares
TH257 es único debido a su alta selectividad y potencia como inhibidor alostérico de la quinasa LIM 1 y la quinasa LIM 2. Los compuestos similares incluyen:
TH263: Un compuesto de control negativo químicamente relacionado.
LIMKi3: Otro inhibidor potente y selectivo de las quinasas LIM.
LIJTF500025: Un compuesto identificado como un inhibidor potente y selectivo adecuado para estudios in vitro e in vivo
TH257 se destaca por su exquisita selectividad y mínima actividad fuera del objetivo, lo que lo convierte en una opción preferida para aplicaciones de investigación.
Actividad Biológica
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide is a synthetic compound with notable biological activity, particularly as an inhibitor of carbonic anhydrase II (CA II), an enzyme involved in various physiological processes such as respiration and acid-base balance. This article explores the compound's biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a benzamide framework with specific substituents: a benzyl group, a butyl group, and a phenylsulfamoyl moiety. Its molecular formula contributes to its unique chemical properties and biological interactions.
Property | Details |
---|---|
Molecular Formula | C₁₈H₁₉N₃O₃S |
Molecular Weight | 345.42 g/mol |
Structural Features | Benzamide with benzyl, butyl, and sulfamoyl groups |
Inhibition of Carbonic Anhydrase II
This compound has been shown to exhibit significant inhibitory activity against carbonic anhydrase II. This inhibition is relevant for various therapeutic applications, including:
- Glaucoma Treatment : By reducing intraocular pressure through modulation of aqueous humor production.
- Edema Management : Addressing fluid retention in conditions such as congestive heart failure.
Studies indicate that the compound binds specifically to CA II, demonstrating binding affinities that suggest its potential for therapeutic development. The structure-activity relationship (SAR) analyses reveal that modifications to the sulfonamide group can significantly impact binding efficacy, which is crucial for optimizing therapeutic outcomes .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzamide Backbone : Starting from chlorosulfonylbenzoic acid.
- Introduction of Substituents : Using carbodiimide coupling to attach various biologically relevant substituents such as butyl and benzyl groups.
- Purification : The final product is purified through recrystallization or chromatography techniques.
Case Studies
Several studies have evaluated the compound's biological effects:
- Study on CA II Inhibition : A comparative assessment of this compound and other sulfonamide derivatives revealed that this compound exhibited a strong inhibitory effect on CA II with an IC₅₀ value in the low micromolar range .
- Therapeutic Applications in Animal Models : In vivo studies demonstrated its efficacy in reducing intraocular pressure in animal models of glaucoma, supporting its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
Research into SAR has shown that variations in the substituents on the benzamide framework can lead to significant differences in biological activity:
Compound Name | Structural Features | IC₅₀ (µM) | Notes |
---|---|---|---|
This compound | Benzyl, Butyl, Phenylsulfamoyl | Low micromolar | Strong CA II inhibitor |
N-Benzyl-N-methyl-4-(N-phenylsulfamoyl)benzamide | Methyl instead of butyl | Moderate | Different binding profile |
4-(Phenylsulfamoyl)benzoic acid | Lacks alkyl substituents | High | More straightforward synthesis |
These variations highlight the importance of specific functional groups in determining the compound's biological properties and interactions with target enzymes.
Propiedades
IUPAC Name |
N-benzyl-N-butyl-4-(phenylsulfamoyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-2-3-18-26(19-20-10-6-4-7-11-20)24(27)21-14-16-23(17-15-21)30(28,29)25-22-12-8-5-9-13-22/h4-17,25H,2-3,18-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCIWNGCMAKKEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of TH-257 and its effect on the cellular level?
A: TH-257 is a potent and selective inhibitor of LIM domain kinases 1 and 2 (LIMK1 and LIMK2) []. These kinases play a crucial role in regulating actin dynamics by phosphorylating and inactivating cofilin. By inhibiting LIMK1/2, TH-257 prevents cofilin phosphorylation, ultimately leading to decreased actin polymerization. This mechanism is particularly relevant in cellular processes such as proliferation and migration, making TH-257 a potential therapeutic agent for diseases like cancer and neurological disorders [].
Q2: How does TH-257 compare to other LIMK1/2 inhibitors in terms of potency and selectivity?
A: Research indicates that TH-257 exhibits superior potency and selectivity for LIMK1/2 compared to other investigated inhibitors []. Notably, a comparative assessment involving 17 LIMK1/2 inhibitors across various in vitro enzymatic and cellular assays highlighted TH-257's exceptional performance. This research identified TH-257, alongside LIJTF500025 and LIMKi3, as highly potent and selective inhibitors. Due to these favorable characteristics, these compounds hold significant promise as valuable pharmacological tools for in vitro and in vivo studies investigating LIMK function within biological systems [].
Q3: Are there specific research applications where TH-257 has proven particularly useful?
A: While research on TH-257 is ongoing, its identification as a potent and selective LIMK1/2 inhibitor makes it a valuable tool for studying the role of these kinases in various cellular processes. Given the implication of LIMK in diseases like cancer and neurological disorders [], TH-257 could facilitate the development of novel therapeutic strategies for these conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.